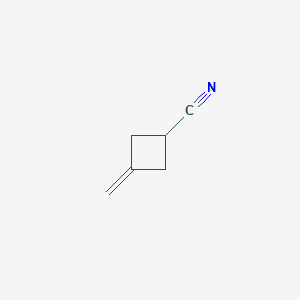

3-Methylenecyclobutanecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylidenecyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-5-2-6(3-5)4-7/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWMAMOBIQQJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166294 | |

| Record name | Cyclobutanecarbonitrile, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15760-35-7 | |

| Record name | 3-Methylenecyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15760-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarbonitrile, 3-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015760357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarbonitrile, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylenecyclobutanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 3-Methylenecyclobutanecarbonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylenecyclobutanecarbonitrile

Abstract

This compound is a strained, bifunctional organic molecule featuring a nitrile group and an exocyclic double bond on a four-membered ring. This unique structural combination makes it a valuable building block in organic synthesis, particularly for the construction of complex cyclobutane-containing frameworks relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, and a representative synthetic protocol. The information is tailored for researchers, scientists, and drug development professionals who may utilize this compound in their work.

Molecular and Physicochemical Properties

This compound, with the CAS Registry Number 15760-35-7, is typically encountered as a colorless to light yellow liquid at ambient temperature.[1] Its physicochemical properties are dictated by the interplay between the polar nitrile group and the nonpolar carbocyclic ring.

Structural and General Properties

The fundamental properties of this compound are summarized below. It is important to note the discrepancies in reported values from different suppliers, which may arise from variations in measurement conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇N | [2][3][4] |

| Molecular Weight | 93.13 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 171.7°C at 760 mmHg65°C at 21 mmHg | [2][5] |

| Density | 0.912 g/mL at 25°C0.92 g/mL at 20°C | [1] |

| Refractive Index (n20/D) | 1.461 - 1.465 | [1][2] |

| Flash Point | 51.8°C - 58.3°C | [1][2] |

| Vapor Pressure | 1.38 mmHg at 25°C | [2] |

Note: Some sources report a melting point of 149-150°C[2][5][6]; however, this is inconsistent with its common description as a liquid at room temperature and is likely erroneous or refers to a derivative.

In-Depth Property Analysis

-

Boiling Point: The relatively high boiling point at atmospheric pressure (171.7°C) for a molecule of its mass is attributable to the significant dipole moment imparted by the nitrile functional group, leading to strong dipole-dipole intermolecular forces.[2][5] The boiling point under reduced pressure (65°C at 21 mmHg) indicates that vacuum distillation is a suitable method for purification to avoid potential thermal decomposition.

-

Density and Refractive Index: The density, slightly less than water, and the refractive index are typical for a small, functionalized carbocyclic compound.[1] These values are crucial for identity confirmation and purity assessment during synthesis and quality control.

-

Solubility: While explicit solubility data is not widely published, the molecule's structure suggests it would be sparingly soluble in water due to the polar nitrile group, but highly soluble in common organic solvents such as ethers, esters, and halogenated hydrocarbons.

Synthesis Pathway and Rationale

A primary route for the synthesis of this compound is the [2+2] cycloaddition reaction between allene and acrylonitrile.[7][8] This reaction is thermally induced and leverages the high reactivity of the strained double bonds in allene.

Synthetic Workflow Diagram

The following diagram illustrates the cycloaddition process. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the concerted cycloaddition. An inhibitor is often added to prevent the polymerization of acrylonitrile.[8]

Caption: Synthesis of this compound via [2+2] cycloaddition.

Illustrative Experimental Protocol

This protocol is a conceptual representation based on established chemical principles for this reaction type.

-

Reactor Preparation: A high-pressure steel autoclave is charged with acrylonitrile and a polymerization inhibitor (e.g., hydroquinone).

-

Reactant Addition: The autoclave is sealed, cooled, and liquid allene is introduced. The molar ratio of reactants is a critical parameter to optimize yield and minimize side reactions.

-

Reaction Execution: The autoclave is heated to the target temperature (e.g., 200°C) and maintained for several hours with stirring to ensure homogeneity.[7]

-

Work-up and Purification: After cooling, the reaction mixture is transferred from the autoclave. The unreacted starting materials are removed by distillation. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups. The NIST Chemistry WebBook displays a reference spectrum for this compound.[4]

-

C≡N Stretch: A sharp, strong absorption is expected in the range of 2240-2260 cm⁻¹, characteristic of a nitrile group.

-

C=C Stretch: An absorption corresponding to the exocyclic double bond should appear around 1650-1680 cm⁻¹.

-

=C-H Stretch: The stretching of the vinylic C-H bonds is expected just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹).

-

sp³ C-H Stretch: The stretches for the C-H bonds on the cyclobutane ring will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon environments. A reference spectrum is available on PubChem.[3]

-

Quaternary Alkene Carbon (C3): Expected around 140-150 ppm.

-

Nitrile Carbon (C≡N): Expected around 118-125 ppm.

-

Methylene Alkene Carbon (=CH₂): Expected around 110-115 ppm.

-

Methine Carbon (C1): The carbon bearing the nitrile group, expected around 25-35 ppm.

-

Ring Methylene Carbons (C2, C4): The two equivalent methylene groups on the ring, expected around 30-40 ppm.

-

-

¹H NMR: The proton NMR would show distinct signals corresponding to the different proton environments.

-

Vinylic Protons (=CH₂): A multiplet or singlet around 4.7-5.0 ppm.

-

Ring Protons (CH₂ and CH): A complex series of multiplets in the upfield region, likely between 2.5 and 3.5 ppm, due to complex spin-spin coupling within the strained ring system.

-

Mass Spectrometry (MS)

In mass spectrometry, this compound would exhibit a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z of 93, corresponding to the molecular weight of the compound.[9][10][11]

-

Fragmentation: Key fragmentation pathways would likely involve the loss of small, stable molecules or radicals. Loss of a hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion to give a fragment at m/z 66 is a plausible pathway. Cleavage of the cyclobutane ring could also lead to a variety of smaller fragments.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: It is a flammable liquid and vapor.[1] It is toxic if swallowed and harmful in contact with skin or if inhaled.[1][3] It can cause skin and eye irritation.[1]

-

Precautions: Use in a well-ventilated area or fume hood is mandatory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a molecule with well-defined physicochemical properties that make it a useful intermediate in synthetic chemistry. Its strained ring and dual functionality offer routes to diverse and complex molecular architectures. A thorough understanding of its properties, spectroscopic characteristics, and safe handling procedures, as detailed in this guide, is paramount for its effective and safe utilization in a research and development setting.

References

- PubChem. This compound. [Link]

- NIST. 3-Methylenecyclobutanenitrile. [Link]

- Google Patents. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.

- NIST. 3-Methylenecyclobutanenitrile. [Link]

- Chemistry Stack Exchange.

- SlidePlayer. Infrared Spectroscopy. [Link]

- PubChem. 3-Tolunitrile. [Link]

- The Good Scents Company. 3-methyl cyclopentene, 1120-62-3. [Link]

- Doc Brown's Chemistry. C7H16 mass spectrum of 3,3-dimethylpentane. [Link]

- Doc Brown's Chemistry. mass spectrum of 3-methylpentane. [Link]

- Doc Brown's Chemistry. C7H16 mass spectrum of 2,2,3-trimethylbutane. [Link]

Sources

- 1. 3-亚甲基环丁基甲腈 97% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C6H7N | CID 27474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylenecyclobutanenitrile [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. parchem.com [parchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile - Google Patents [patents.google.com]

- 9. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of 3-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-Methylenecyclobutanecarbonitrile molecular weight and formula

An In-Depth Technical Guide to 3-Methylenecyclobutanecarbonitrile: Synthesis, Properties, and Reactivity

Introduction

This compound is a strained, unsaturated cyclic nitrile that serves as a versatile building block in organic synthesis. Its unique structure, combining a reactive exocyclic double bond, a nitrile group, and a high-energy four-membered ring, makes it a valuable intermediate for accessing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and reactivity, with a focus on its applications for researchers in chemistry and drug development.

Part 1: Core Molecular Attributes

This compound is a colorless liquid at room temperature.[1] The presence of both a π-bond and a polar nitrile group within a strained cyclobutane framework dictates its physical and chemical characteristics.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

-

Monoisotopic Mass: 93.057849228 Da[3]

Nomenclature and Identifiers

For unambiguous identification in literature and databases, the following identifiers are used:

-

IUPAC Name: 3-methylidenecyclobutane-1-carbonitrile[3]

-

Common Synonyms: 3-Methylenecyclobutanenitrile, 3-Methylene-1-cyanocyclobutane, Cyclobutanecarbonitrile,3-methylene-[2][3][4]

Physicochemical Properties

A summary of key physical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Density | 0.912 g/mL at 25 °C | [6] |

| Boiling Point | 171.7 °C at 760 mmHg | [7] |

| Flash Point | 58.3 °C (136.9 °F) | [6] |

| Refractive Index (n20/D) | 1.461 | [6] |

Part 2: Synthesis and Mechanistic Considerations

The primary industrial and laboratory synthesis of this compound involves a thermal [2+2] cycloaddition reaction between allene and acrylonitrile.

Core Synthesis Protocol: [2+2] Cycloaddition

This reaction is a classic example of forming a four-membered ring from two unsaturated precursors. The causality for this pathway lies in the orbital mechanics of the reactants under thermal conditions.

Reaction: Allene + Acrylonitrile → this compound

Experimental Rationale: The synthesis is typically performed at elevated temperatures (175-250 °C) and pressures in an autoclave.[8] The use of a polymerization inhibitor, such as hydroquinone, is critical to prevent the reactants, particularly acrylonitrile, from undergoing undesirable side reactions.[8] The regioselectivity of the addition is governed by the electronic properties of the reactants, leading specifically to the 3-methylene isomer. An industrial process has been developed involving a continuous feed of reactants into a cascade of reactors to optimize yield and throughput.[8]

Caption: Synthetic pathway for this compound.

Part 3: Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected data provides a self-validating system for compound identification.

Infrared (IR) Spectroscopy

The IR spectrum is a rapid method for confirming the presence of key functional groups. The spectrum for this compound will exhibit characteristic absorption bands.[2]

-

~2250 cm⁻¹ (C≡N Stretch): A sharp, medium-intensity peak confirming the nitrile group.

-

~1670 cm⁻¹ (C=C Stretch): A peak corresponding to the exocyclic double bond.

-

~3080 cm⁻¹ (=C-H Stretch): Absorption from the vinylic C-H bonds of the methylene group.

-

~2850-2960 cm⁻¹ (C-H Stretch): Absorptions from the sp³ hybridized C-H bonds within the cyclobutane ring.

The region below 1500 cm⁻¹ constitutes the "fingerprint region," which is unique to the molecule's overall structure.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signal regions:

-

A signal for the two vinylic protons of the =CH₂ group.

-

Signals for the aliphatic protons on the cyclobutane ring. Due to the molecule's symmetry, complex splitting patterns may arise.

-

A signal for the single proton at the carbon bearing the nitrile group (C1).

-

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the six unique carbon atoms in the molecule.[3]

-

A quaternary carbon signal for the nitrile group (~120 ppm).

-

Signals for the sp² carbons of the exocyclic double bond.

-

Signals for the sp³ carbons of the cyclobutane ring.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 93, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways would involve the loss of HCN (m/z = 27) or cleavage of the strained cyclobutane ring.

Part 4: Reactivity and Applications

The chemical utility of this compound stems from the combined reactivity of its functional components. The inherent ring strain of approximately 26 kcal/mol in cyclobutane systems makes it susceptible to ring-opening or rearrangement reactions.[10]

Caption: Key reactive sites of the molecule.

Reactions at the Exocyclic Double Bond

The alkene is susceptible to a variety of addition reactions:

-

Hydrogenation: Catalytic hydrogenation can selectively reduce the double bond to a methyl group.

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

-

Hydrophosphination: It can undergo reactions with phosphine boranes and phosphites to create novel cyclobutyl-phosphine derivatives, which have applications as ligands in catalysis.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (3-methylenecyclobutanecarboxylic acid) or a primary amide.

-

Reduction: Reduction with agents like LiAlH₄ can transform the nitrile into a primary amine ( (3-methylenecyclobutyl)methanamine).

Ring Strain-Driven Reactions

The high ring strain allows for unique transformations not readily observed in larger ring systems.[10]

-

Ring Expansion: Under certain catalytic conditions (e.g., with palladium), methylenecyclobutanes can rearrange to form more stable cyclopentyl derivatives.[11] This provides a synthetic route to five-membered rings.

-

Ring Opening: The ring can be opened under various conditions, providing access to linear functionalized molecules.

Applications in Development

As an intermediate, this compound is valuable in the synthesis of:

-

Biologically Active Compounds: The cyclobutane motif is present in several natural products and pharmaceuticals. The ability to functionalize this molecule makes it a key starting point for medicinal chemistry programs.

-

Specialty Polymers: Its derivatives can be used as monomers for creating polymers with unique thermal and mechanical properties.

-

Advanced Materials: It has been cited as a potential precursor for components in high-energy materials like rocket fuels.[8]

Part 5: Safety and Handling

Proper handling is crucial due to the compound's hazard profile.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H312+H332 (Harmful in contact with skin or if inhaled), H315 (Causes skin irritation).[3]

-

Precautionary Measures: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and appropriate gloves, is mandatory. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a freezer at or below -20°C is recommended.[1]

References

- National Institute of Standards and Technology (NIST). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook. [Link]

- National Center for Biotechnology Information. This compound.

- Gevorgyan, V., et al. Chemistry of methylenecyclobutane.

- National Institute of Standards and Technology (NIST). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook. [Link]

- Kondratiev, V.F., et al. Method of synthesis of methylenecyclobutane carbonitrile.

- Erickson, K. L., et al. Base-induced reactions of methylenecyclobutane derivatives. The Journal of Organic Chemistry. [Link]

- National Institute of Standards and Technology (NIST). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook. [Link]

- National Institute of Standards and Technology (NIST). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook. [Link]

- de Meijere, A., et al. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

- Wang, Y., et al. Synthesis of Imidized Cyclobutene Derivatives by Strain Release of [1.1.1]Propellane. Organic Letters. [Link]

- Doc Brown's Chemistry. C7H16 infrared spectrum of 3-methylhexane. [Link]

Sources

- 1. This compound | 15760-35-7 [amp.chemicalbook.com]

- 2. 3-Methylenecyclobutanenitrile [webbook.nist.gov]

- 3. This compound | C6H7N | CID 27474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylenecyclobutanenitrile [webbook.nist.gov]

- 5. 3-Methylenecyclobutanenitrile [webbook.nist.gov]

- 6. This compound 97 GC 15760-35-7 [sigmaaldrich.com]

- 7. guidechem.com [guidechem.com]

- 8. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile - Google Patents [patents.google.com]

- 9. C7H16 infrared spectrum of 3-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Methylenecyclobutanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and purification of 3-Methylenecyclobutanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The primary focus is on the well-established [2+2] cycloaddition of allene and acrylonitrile. This document offers in-depth insights into the reaction mechanism, a detailed experimental protocol, and a thorough analysis of the resulting product mixture. Furthermore, it includes predicted spectroscopic data to aid in the identification and characterization of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of the Cyclobutane Moiety

Cyclobutane rings, particularly those with exocyclic double bonds, are prevalent structural motifs in numerous natural products and pharmacologically active compounds. The inherent ring strain of the four-membered ring provides a unique conformational rigidity and a potential handle for further synthetic transformations. This compound, in particular, serves as a versatile intermediate, combining the reactivity of the nitrile group and the exocyclic double bond, making it a valuable precursor for the synthesis of more complex molecular architectures.

The primary and most direct route to this compound is the thermal [2+2] cycloaddition of allene and acrylonitrile. This reaction, first reported by Cripps et al. in 1959, remains a cornerstone for the preparation of this class of compounds[1]. This guide will delve into the nuances of this important transformation.

The Synthetic Approach: [2+2] Cycloaddition of Allene and Acrylonitrile

The thermal cycloaddition of allene and acrylonitrile proceeds to form a mixture of two constitutional isomers: this compound and 2-Methylenecyclobutanecarbonitrile. The formation of these products is a direct consequence of the two possible modes of addition of the allene to the acrylonitrile.

Reaction Mechanism

The thermal [2+2] cycloaddition of allene and acrylonitrile is generally considered to proceed through a stepwise mechanism involving a diradical intermediate. This is in contrast to the concerted mechanism often observed in photochemically induced [2+2] cycloadditions.

The proposed mechanism is as follows:

-

Initiation: The reaction is initiated by the thermal activation of the reactants, leading to the formation of a diradical intermediate. The more stabilized diradical is typically favored.

-

Ring Closure: The diradical intermediate then undergoes intramolecular ring closure to form the four-membered cyclobutane ring.

Due to the unsymmetrical nature of acrylonitrile, the initial bond formation can occur at either of the two double-bonded carbons, leading to two different diradical intermediates and subsequently the two isomeric products.

Regioselectivity

The reaction typically yields a mixture of this compound and 2-Methylenecyclobutanecarbonitrile. The regioselectivity, or the ratio of these two isomers, is influenced by factors such as reaction temperature and the electronic properties of the reactants. While the seminal work of Cripps et al. provides the foundation for this synthesis, detailed studies on the precise control of regioselectivity are not extensively reported in readily available literature. Industrial processes often focus on the separation of the desired isomer from the mixture[2].

Experimental Protocol

The following protocol is a generalized representation for the laboratory-scale synthesis of this compound, based on the originally reported method by Cripps et al.[1]. Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood, as it involves volatile, flammable, and toxic reagents and requires high-pressure equipment.

Materials and Equipment

| Reagent/Equipment | Specifications |

| Allene | ≥98% purity |

| Acrylonitrile | ≥99% purity, stabilized |

| Hydroquinone | Reagent grade |

| High-pressure autoclave | Stainless steel, with stirring and temperature control |

| Distillation apparatus | For fractional distillation |

| Gas chromatograph-mass spectrometer (GC-MS) | For product analysis |

| NMR Spectrometer | For structural characterization |

| FT-IR Spectrometer | For functional group analysis |

Step-by-Step Procedure

-

Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and leak-tested.

-

Charging the Reactor: In a cooled environment, charge the autoclave with acrylonitrile and a catalytic amount of hydroquinone (as a polymerization inhibitor).

-

Addition of Allene: Carefully condense a known amount of allene into the cooled autoclave. The molar ratio of acrylonitrile to allene can be varied, but an excess of acrylonitrile is often used to favor the formation of the desired product.

-

Reaction: Seal the autoclave and heat it to 200 °C with constant stirring. The pressure will increase significantly. Monitor the temperature and pressure throughout the reaction. The reaction time can vary from a few hours to overnight.

-

Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess pressure in a safe manner.

-

Work-up: Open the autoclave and transfer the reaction mixture to a distillation flask.

-

Purification: The crude product mixture is then subjected to fractional distillation to separate the unreacted starting materials and the isomeric products.

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized product. The following data, including predicted NMR spectra, can be used for this purpose.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₇N |

| Molecular Weight | 93.13 g/mol [3][4] |

| Appearance | Colorless liquid |

| Boiling Point | ~163-164 °C |

| Density | 0.912 g/mL at 25 °C[4] |

| Refractive Index | n²⁰/D 1.461[4] |

Spectroscopic Data

4.2.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ 4.95 (s, 2H): Methylene protons (=CH₂)

-

δ 3.20 - 3.10 (m, 1H): Methine proton (-CH(CN)-)

-

δ 2.95 - 2.85 (m, 4H): Methylene protons in the ring (-CH₂-)

Note: This is a predicted spectrum and the actual experimental values may vary slightly. The multiplicity of the ring protons is expected to be complex due to spin-spin coupling.

4.2.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ 142.5: Quaternary carbon of the double bond (=C(CH₂)-)

-

δ 121.0: Nitrile carbon (-CN)

-

δ 110.0: Methylene carbon of the double bond (=CH₂)

-

δ 35.0: Methylene carbons in the ring (-CH₂-)

-

δ 25.0: Methine carbon (-CH(CN)-)

Note: This is a predicted spectrum. Experimental verification is recommended.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a reference spectrum[5].

| Wavenumber (cm⁻¹) | Assignment |

| ~2240 | C≡N stretch (nitrile) |

| ~1670 | C=C stretch (exocyclic double bond) |

| ~3080 | =C-H stretch (vinylic) |

| ~2950-2850 | C-H stretch (aliphatic) |

Purification and Isomer Separation

The crude product from the cycloaddition reaction is a mixture of this compound and 2-Methylenecyclobutanecarbonitrile, along with unreacted starting materials and potentially some polymerization byproducts.

Fractional distillation is the primary method for purifying and separating the isomers on a preparative scale. Due to the likely small difference in boiling points between the two isomers, a distillation column with a high number of theoretical plates is recommended for efficient separation.

For analytical purposes and for obtaining highly pure samples of each isomer, preparative gas chromatography (GC) can be employed. This technique offers excellent resolution for separating isomers with close boiling points.

Safety Considerations

-

Allene: is a flammable gas. It should be handled with care in a well-ventilated area, away from ignition sources.

-

Acrylonitrile: is toxic, flammable, and a suspected carcinogen. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

High-Pressure Reactions: The use of an autoclave requires proper training and adherence to safety protocols to prevent explosions.

Conclusion

The synthesis of this compound via the [2+2] cycloaddition of allene and acrylonitrile is a robust and well-established method. This guide provides a comprehensive framework for understanding the reaction mechanism, conducting the synthesis in a laboratory setting, and characterizing the final product. While the formation of an isomeric mixture presents a purification challenge, established techniques like fractional distillation can be effectively employed. The insights and protocols detailed herein are intended to empower researchers in their synthetic endeavors involving this valuable chemical intermediate.

References

- National Institute of Standards and Technology (NIST). 3-Methylenecyclobutanenitrile. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

- Cripps, H. N.; Kiefer, E. F.; Tappen, W. A. The Reaction of Allene with Acrylonitrile. J. Am. Chem. Soc.1959, 81 (11), 2723–2725. [Link]

- PubChem. This compound.

- Organic Syntheses. Allene. Org. Synth.1963, 43, 1. [Link]

- Google Patents. Method of synthesis of methylenecyclobutane carbonitrile. RU2186764C1.

Sources

- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile - Google Patents [patents.google.com]

3-Methylenecyclobutanecarbonitrile Analogs: A Scaffold Poised for Innovation in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical matter with enhanced three-dimensionality and superior physicochemical properties is a central theme in modern drug discovery. Saturated carbocycles, particularly strained ring systems, have emerged as powerful bioisosteric replacements for traditional planar aromatic moieties, often leading to improved metabolic stability, solubility, and target engagement. Among these, the 3-methylenecyclobutanecarbonitrile (3-MCBCN) scaffold and its structural analogs represent a compelling, albeit underexplored, class of compounds. The inherent ring strain and the unique electronic character of the exocyclic methylene and nitrile groups impart distinct conformational and reactive properties. This guide provides a comprehensive analysis of the 3-MCBCN core, detailing its fundamental physicochemical properties, advanced synthetic strategies for its derivatization, and its successful application in the development of potent and selective kinase inhibitors. By grounding theoretical concepts in practical, field-proven protocols and detailed structure-activity relationship (SAR) analyses, this document serves as a technical resource for medicinal chemists and drug development professionals seeking to leverage this versatile scaffold in their research programs.

The Strategic Value of the Cyclobutane Core in Medicinal Chemistry

For decades, the phenyl ring has been a ubiquitous building block in drug design. However, its planarity and susceptibility to oxidative metabolism can present significant liabilities in drug development, including poor solubility and the formation of reactive metabolites. The strategic replacement of aromatic rings with sp³-rich, saturated bioisosteres is a validated and powerful strategy to mitigate these issues.[1] The cyclobutane ring, in particular, offers a unique combination of properties:

-

Increased Three-Dimensionality (Fsp³): The puckered, non-planar structure of the cyclobutane ring can provide better complementarity to the spatial arrangement of protein binding pockets, potentially leading to enhanced potency and selectivity.[1] An increased fraction of sp³-hybridized carbons (Fsp³) is often correlated with higher clinical success rates.

-

Conformational Restriction: The rigid nature of the cyclobutane scaffold can lock key pharmacophoric groups into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1]

-

Improved Physicochemical Properties: The replacement of a flat aromatic ring with a saturated cyclobutane often leads to increased aqueous solubility and improved metabolic stability by removing sites susceptible to CYP450-mediated oxidation.[1]

The this compound scaffold builds upon this foundation by introducing two key functional groups—an exocyclic methylene and a nitrile—that offer distinct advantages and opportunities for synthetic elaboration. The presence of the double bond makes these analogs more strained and provides additional reactive sites compared to simple cyclobutanes.[2]

Synthetic Strategies: Accessing the 3-MCBCN Core and its Analogs

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. While the classic approach to cyclobutane synthesis involves [2+2] cycloadditions, modern catalysis has opened new avenues for creating highly functionalized and stereochemically defined analogs.

Foundational Synthesis: [2+2] Cycloaddition

The parent 3-MCBCN structure is accessible via the thermal [2+2] cycloaddition of allene and acrylonitrile. This reaction, typically performed at elevated temperatures and pressures in the presence of a polymerization inhibitor, provides a direct route to the core scaffold.

Advanced Catalytic Methodologies

The true potential of the 3-MCBCN scaffold is unlocked through modern catalytic methods that allow for the construction of highly substituted and functionalized rings. These approaches provide precise control over regioselectivity and stereochemistry, which is crucial for detailed SAR exploration.

-

Palladium-Catalyzed Alkene Difunctionalization: Recent advances have demonstrated that palladium catalysis can be used to construct substituted methylenecyclobutanes through regiodivergent alkene difunctionalization reactions.[3][4][5] By carefully selecting the phosphine ligand, chemists can control whether the reaction proceeds via a 4-exo or 5-endo cyclization pathway, providing selective access to either methylenecyclobutanes or methylenecyclopentanes.[3][4][5] This method is powerful for installing substituents at various positions on the ring.

-

Copper-Catalyzed Borylative Cyclization: An innovative strategy for generating versatile methylenecyclobutane building blocks involves the copper-catalyzed borylative cyclization of aliphatic alkynes.[2][6] This method installs a boromethylene unit that serves as a synthetic handle for a vast array of subsequent transformations, including cross-coupling, halogenation, and oxidation reactions.[6] This approach is particularly valuable as it allows for the late-stage diversification of the scaffold, accelerating the generation of analog libraries for screening.

The diagram below illustrates a generalized workflow for synthesizing and diversifying functionalized cyclobutane cores using these modern catalytic approaches.

Activated JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. [3]Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dissociate, dimerize, and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes. [3]Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this cascade.

Structure-Activity Relationships of Cyclobutane-Containing JAK Inhibitors

Extensive medicinal chemistry efforts have led to the discovery of potent JAK inhibitors, such as Tofacitinib and Ruxolitinib. A key structural motif in many of these compounds is a cyclopropane- or cyclobutane-nitrile group. [1][7]SAR studies reveal critical insights into the role of the cyclobutane ring:

-

Optimal Ring Size: In many series, cyclopropyl and cyclobutyl analogs consistently outperform larger cycloalkanes, suggesting that the strained ring system helps to correctly orient the pharmacophoric elements within the ATP-binding pocket of the kinase. [1]* Nitrile Group as a Hinge-Binder: The nitrile group is a crucial hydrogen bond acceptor, often interacting with key residues in the hinge region of the kinase domain.

-

Stereochemistry: The stereochemistry of substituents on the cyclobutane ring is often critical for potency. For instance, cis-1,3-disubstituted cyclobutanes have been shown to be optimal linkers in certain JAK1 inhibitor series. [1] The table below summarizes representative SAR data for a series of cyclobutane-based JAK inhibitors, highlighting the impact of ring substitution and stereochemistry on inhibitory potency.

| Compound ID | Cycloalkane Core | Substitution Pattern | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Rationale / Key Insight |

| Analog A | Cyclobutane | cis-1,3-disubstituted | 5 | 10 | The cis configuration provides optimal geometry for binding. |

| Analog B | Cyclobutane | trans-1,3-disubstituted | 150 | 250 | trans isomer is significantly less active, highlighting stereochemical importance. |

| Analog C | Cyclopentane | cis-1,3-disubstituted | 85 | 120 | Larger ring size reduces potency compared to the cyclobutane analog. |

| Analog D | 3-Methylcyclobutane | cis isomer | 8 | 15 | Small alkyl substitution is well-tolerated and can fill small hydrophobic pockets. |

| Analog E | 3-Methylenecyclobutane | (Hypothetical) | TBD | TBD | The exocyclic methylene increases ring strain and introduces a potential Michael acceptor. |

Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature. [1][8][9] While highly potent inhibitors have been developed with saturated cyclobutane rings, the incorporation of the exocyclic methylene group (as in Analog E) remains an intriguing and underexplored strategy. The increased ring strain and altered electronics could modulate the conformational preference of the ring, potentially improving binding affinity. Furthermore, the Michael acceptor character of the α,β-unsaturated nitrile system could be exploited for covalent inhibition, though this would require careful tuning to avoid off-target reactivity.

Experimental Protocols: A Validated Workflow

To translate the concepts discussed into practice, this section provides a representative, detailed protocol for the synthesis of a core intermediate used in the preparation of cyclobutane-nitrile based JAK inhibitors. This protocol is based on methodologies reported in the patent literature for related analogs and serves as a self-validating system, incorporating steps for purification and characterization.

Synthesis of a Representative Cyclobutane-Nitrile-Heterocycle Intermediate

Objective: To synthesize a key building block by coupling a cyclobutane-nitrile moiety to a heteroaromatic core, representative of the pharmacophore found in many JAK inhibitors.

Reaction Scheme: (A representative scheme showing the coupling of a protected pyrrolo[2,3-d]pyrimidine with a suitable cyclobutane-nitrile precursor via nucleophilic substitution).

Materials:

-

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

-

3-Cyclobutyl-3-hydroxypropanenitrile (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Protocol:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 5.0 g).

-

Addition of Reagents: Add anhydrous potassium carbonate (e.g., 13.5 g) followed by anhydrous acetonitrile (e.g., 100 mL).

-

Addition of Cyclobutane Moiety: Add 3-cyclobutyl-3-hydroxypropanenitrile (e.g., 5.5 g) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting chloro-pyrimidine. Causality Note: The use of a polar aprotic solvent like acetonitrile and a solid base like K₂CO₃ facilitates the SNAr reaction by promoting the nucleophilicity of the hydroxyl group (or its corresponding alkoxide) while minimizing side reactions.

-

Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove inorganic salts and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification (Self-Validation): Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Combine fractions containing the pure product as determined by TLC analysis. Trustworthiness Note: Chromatographic purification is essential to remove unreacted starting materials and any side products, ensuring the integrity of the material for subsequent steps or biological testing.

-

Characterization (Self-Validation): Characterize the final product to confirm its identity and purity.

-

¹H and ¹³C NMR: Confirm the structure and rule out major impurities.

-

LC-MS: Confirm the molecular weight of the desired product.

-

HPLC: Determine the purity of the final compound (target >95%).

-

Conclusion and Future Outlook

The this compound scaffold and its close structural analogs stand at a compelling intersection of validated medicinal chemistry principles and untapped potential. The success of saturated cyclobutane-nitrile cores in targeting challenging enzymes like Janus kinases provides a powerful proof-of-concept for their utility. The inherent properties of the cyclobutane ring—its three-dimensionality, conformational rigidity, and metabolic stability—make it a superior alternative to traditional planar aromatic systems in many contexts.

The next frontier lies in the systematic exploration of analogs retaining the exocyclic methylene group. Modern catalytic methods now provide the synthetic tools necessary to build and diversify these strained structures with precision. Future work should focus on leveraging these methods to synthesize libraries of 3-MCBCN analogs and screen them against various target classes, particularly kinases and other ATP-binding proteins. A deeper understanding of how the exocyclic double bond influences conformation, target binding, and metabolic fate will be critical. Such studies are poised to unlock new chemical space and deliver novel drug candidates with superior pharmacological profiles, solidifying the role of these unique cyclobutane scaffolds in the future of drug discovery.

References

- Zhao, H., Lin, Y., Jiang, M., & Su, B. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science, 14(26), 7197–7205. [Link]

- Wolfe, C. N., & Wolfe, J. P. (2022). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. Organic Letters, 24(44), 8208–8212. [Link]

- PubMed Central. (n.d.). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. National Institutes of Health.

- PubMed. (2022). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. National Institutes of Health.

- ResearchGate. (2022). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes | Request PDF.

- PubMed Central. (n.d.). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. National Institutes of Health.

- Royal Society of Chemistry. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science.

- Karssen, C., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

- Baskin, R., Majumder, A., & Sayeski, P. P. (2010). The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors. Current Medicinal Chemistry, 17(36), 4551–4558. [Link]

- ResearchGate. (n.d.). Tofacitinib and JAK1 inhibitor 30.

- PubMed. (2010). The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors. National Institutes of Health.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01103H [pubs.rsc.org]

- 3. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methylenecyclobutanecarbonitrile: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-methylenecyclobutanecarbonitrile, a versatile and synthetically valuable building block in medicinal chemistry. The unique structural features of this molecule, combining a strained cyclobutane ring with a reactive methylene group and a polar nitrile functionality, make it an attractive scaffold for the development of novel therapeutics. This document details a robust laboratory-scale synthesis, thorough characterization using modern analytical techniques, and explores its potential applications in drug discovery, particularly as a bioisosteric replacement for traditional aromatic systems. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique properties of strained ring systems in their synthetic and medicinal chemistry programs.

Introduction: The Emerging Role of Strained Ring Systems in Medicinal Chemistry

The landscape of drug discovery is in a constant state of evolution, with an increasing emphasis on molecules possessing three-dimensional (3D) character to enhance target engagement and improve physicochemical properties. Saturated carbocycles, particularly strained ring systems like cyclobutanes, have garnered significant attention as valuable scaffolds in this pursuit. The puckered nature of the cyclobutane ring offers a distinct spatial arrangement of substituents compared to their flat aromatic counterparts, which can lead to improved binding affinity and selectivity for biological targets.[1][2]

This compound (IUPAC name: 3-methylidenecyclobutane-1-carbonitrile) is a bifunctional molecule that embodies the advantageous properties of this class of compounds.[1] Its structure features:

-

A cyclobutane ring , which can act as a bioisostere for phenyl rings, often leading to improved metabolic stability and solubility.[3] The inherent ring strain of approximately 26 kcal/mol influences its reactivity and conformational preferences.

-

An exocyclic methylene group , providing a handle for further chemical transformations and functionalization.

-

A nitrile group , a versatile functional group in medicinal chemistry that can participate in various non-covalent interactions, act as a hydrogen bond acceptor, and serve as a precursor for other functional groups.[4][5]

This guide will provide a detailed exploration of this compound, from its synthesis and purification to its comprehensive characterization and potential as a key building block in the design of next-generation therapeutics.

Synthesis and Purification

The most direct and atom-economical approach to the synthesis of this compound is the [2+2] cycloaddition of allene and acrylonitrile.[2] This reaction can be performed under thermal conditions, offering a straightforward route to the desired cyclobutane scaffold.

Reaction Workflow: Thermal [2+2] Cycloaddition

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from general procedures for thermal [2+2] cycloadditions of allenes and electron-deficient alkenes.[6][7]

Materials:

-

Allene (gas)

-

Acrylonitrile (stabilized)

-

Hydroquinone (polymerization inhibitor)

-

High-pressure autoclave equipped with a stirrer and temperature controller

Procedure:

-

Reactor Preparation: A high-pressure autoclave is thoroughly cleaned, dried, and flushed with nitrogen.

-

Charging the Reactor: Acrylonitrile (e.g., 2.0 equivalents) and a catalytic amount of hydroquinone (e.g., 0.1 mol%) are added to the autoclave. The reactor is sealed.

-

Introduction of Allene: The autoclave is cooled in a dry ice/acetone bath. Allene gas (1.0 equivalent) is condensed into the reactor.

-

Reaction: The autoclave is allowed to warm to room temperature and then heated to the reaction temperature (typically 180-220 °C) with stirring. The pressure will increase significantly. The reaction is maintained at this temperature for several hours (e.g., 4-8 hours).

-

Cooling and Depressurization: The autoclave is cooled to room temperature, and the excess pressure is carefully vented in a well-ventilated fume hood.

-

Work-up: The crude reaction mixture is transferred from the autoclave.

Purification Protocol: Fractional Distillation

The crude product is purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and any side products.[8][9]

Procedure:

-

Setup: A fractional distillation apparatus is assembled. The crude reaction mixture is placed in the distillation flask with boiling chips.

-

Distillation: The system is evacuated to a suitable pressure, and the distillation flask is gently heated.

-

Fraction Collection: Fractions are collected based on their boiling points. The fraction corresponding to this compound is collected. The purity of the collected fractions should be monitored by Gas Chromatography (GC).

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of this compound is crucial for confirming its identity and purity.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-methylidenecyclobutane-1-carbonitrile | [1] |

| CAS Number | 15760-35-7 | [10] |

| Molecular Formula | C₆H₇N | [10] |

| Molecular Weight | 93.13 g/mol | [10] |

| Appearance | Colorless liquid | [11] |

| Density | 0.912 g/mL at 25 °C | [11] |

| Boiling Point | 171.7 °C at 760 mmHg | |

| Refractive Index | n20/D 1.461 | [11] |

Spectroscopic Data

The ¹³C NMR spectrum provides key information about the carbon skeleton of the molecule.

-

¹³C NMR (CDCl₃): δ 143.9 (C=CH₂), 122.1 (C≡N), 110.2 (C=CH₂), 34.9 (CH₂), 21.8 (CH).[1]

The FTIR spectrum is instrumental in identifying the key functional groups present in the molecule.

-

Key Absorptions:

-

~2245 cm⁻¹: C≡N stretching (characteristic of a nitrile)[13]

-

~1670 cm⁻¹: C=C stretching of the exocyclic methylene group

-

~3080 cm⁻¹: =C-H stretching of the methylene group

-

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) is expected at m/z = 93. Common fragmentation pathways for cyclobutanes involve ring cleavage to form ethene and a radical cation.[2]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a strained, 3D cyclobutane ring and a versatile nitrile group makes this compound a highly attractive building block for drug discovery.

The Cyclobutane Ring as a Bioisostere

The replacement of a planar phenyl ring with a puckered cyclobutane ring is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate.[3] This bioisosteric substitution can lead to:

-

Increased Metabolic Stability: Saturated rings are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems.

-

Improved Solubility: The introduction of a 3D, non-planar scaffold can disrupt crystal packing and improve aqueous solubility.

-

Enhanced Target Binding: The defined puckered conformation of the cyclobutane ring can orient substituents in a manner that optimizes interactions with a protein binding pocket.[1]

The Role of the Nitrile Group in Pharmacophore Design

The nitrile group is a key pharmacophoric element in numerous approved drugs.[4][5] It can:

-

Act as a Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can form hydrogen bonds with donor groups in a biological target.

-

Engage in Dipole-Dipole Interactions: The strong dipole moment of the nitrile group can contribute to favorable electrostatic interactions.

-

Serve as a Bioisostere: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a terminal alkyne.

Synthetic Utility and Potential Signaling Pathways

This compound is a versatile synthetic intermediate. The exocyclic double bond can be functionalized through various reactions, such as hydrogenation, epoxidation, or dihydroxylation, to introduce further diversity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives.

The cyclobutane scaffold has been incorporated into inhibitors of various enzymes and receptors, suggesting that derivatives of this compound could be explored as modulators of a variety of signaling pathways.

The following diagram illustrates the potential of this compound as a scaffold for generating a library of diverse compounds for screening against various biological targets.

Caption: Synthetic utility and potential applications of this compound.

Conclusion

This compound is a valuable and versatile building block with significant potential in modern drug discovery. Its synthesis via a [2+2] cycloaddition provides a direct route to a scaffold that combines the beneficial properties of a strained cyclobutane ring with the synthetic utility of a nitrile and a methylene group. The ability of the cyclobutane moiety to serve as a 3D bioisostere for aromatic rings, coupled with the diverse roles of the nitrile group in molecular recognition, positions this compound as a key starting material for the development of novel therapeutics with improved physicochemical and pharmacokinetic profiles. This technical guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and medicinal chemistry endeavors.

References

- Alcaide, B., Almendros, P., & Aragoncillo, C. (2010). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews, 39(2), 783-816.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.

- Sheldrake, H. M., Wallace, T. W., & Wilson, C. P. (2005). Functionalized cyclobutenes via multicomponent thermal [2+2] cycloaddition reactions. Organic Letters, 7(19), 4141–4144.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Fun, L., & Weaver, J. D. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Razin, V. V. (2008). The synthesis of functionalized cyclobutenes by [2+2] cycloaddition of acetylenes to alkenes. Science of Synthesis, 47, 883-906.

- D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition. Synthesis, 2008(16), 2589-2616.

- Lainé, C. (2022). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 28(15), e202104245.

- Mihovilovic, M. D., Stanetty, P., & Snajdrova, R. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37.

- Wessig, P., & Müller, G. (2007). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. Mini-Reviews in Organic Chemistry, 4(2), 133–145.

- National Institute of Standards and Technology. (n.d.). 3-Methylenecyclobutanenitrile. In NIST Chemistry WebBook.

- Trost, B. M., & Sorum, M. T. (2013). Lewis Acid-Promoted [2+2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 46(8), 1780–1792.

- Alcaide, B., Almendros, P., & Aragoncillo, C. (2010). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews, 39(2), 783–816.

- Cripps, H. N., & Kiefer, E. F. (1962). Allene. Organic Syntheses, 42, 12.

- Choi, C. H., & Gordon, M. S. (2001). Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. The Journal of Physical Chemistry B, 105(47), 11679–11685.

- MIT OpenCourseWare. (n.d.). Purification of Liquids by Distillation.

- Pasto, D. J., & Jumelle, L. (1996). Stereochemical features of the [2 + 2] cycloaddition reactions of chiral allenes. 1. The cycloaddition of chiral 1,3-dimethylallene with the monosubstituted alkenes acrylonitrile and methyl acrylate. The Journal of Organic Chemistry, 61(3), 1030–1034.

- ResearchGate. (2015). Chemistry of methylenecyclobutane.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Cyclobutanes in Small‐Molecule Drug Candidates.

- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and...

- Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of 3-methylbut-1-yne (3-methyl-1-butyne).

- Gomez Angel, A. R. (2020). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Leeds.

- ResearchGate. (2018). A “building block triangle” representing building blocks for medicinal chemistry.

- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957–1972.

- El-Dakdouki, M. H., & Erhardt, P. W. (2012). Analogue-based drug discovery: Contributions to medicinal chemistry principles and drug design strategies. Microtubule stabilizers as a case in point (Special Topic Article). Pure and Applied Chemistry, 84(7), 1517–1530.

- Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical...

- Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.

Sources

- 1. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ 2 -1,2,3-triazolines in deep eutectic solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01797B [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. METHYLENECYCLOBUTANE(1120-56-5) 1H NMR spectrum [chemicalbook.com]

- 11. collaborate.umb.edu [collaborate.umb.edu]

- 12. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylenecyclobutanecarbonitrile: Discovery, Synthesis, and Significance

Introduction: The Enduring Intrigue of Strained Ring Systems

In the landscape of organic chemistry, strained carbocyclic systems have perennially captured the imagination of synthetic chemists and drug discovery scientists. The cyclobutane moiety, a four-membered carbocycle, stands out as a versatile structural motif. Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for introducing conformational rigidity, improving metabolic stability, and serving as a non-planar bioisostere for aromatic rings in medicinal chemistry. Within this class of compounds, 3-Methylenecyclobutanecarbonitrile emerges as a molecule of significant interest, embodying the synthetic challenges and therapeutic potential of functionalized cyclobutanes.

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational synthetic methodologies, explores the underlying reaction mechanisms, and discusses the compound's relevance in the broader context of medicinal and polymer chemistry.

Chapter 1: Discovery and Historical Context

The journey of this compound begins in the late 1950s, a period of burgeoning exploration into the chemistry of strained ring systems. The seminal work on the synthesis of this class of compounds was reported by Cripps, Williams, and Sharkey in a 1959 publication in the Journal of the American Chemical Society. Their research focused on the thermal cycloaddition reactions of allene, a simple yet highly reactive cumulene.

The foundational synthesis involved the reaction of allene with acrylonitrile. This [2+2] cycloaddition, conducted at elevated temperatures, yielded a mixture of isomeric products, including this compound. A Russian patent also describes a method for producing a mixture of 2- and 3-methylenecyclobutanecarbonitriles through the cycloaddition of acrylonitrile to allene in the liquid phase under heat in an autoclave, in the presence of a polymerization inhibitor such as hydroquinone.[1] This initial discovery laid the groundwork for further investigation into the reactivity of allenes and the synthesis of novel cyclobutane derivatives.

Chapter 2: Synthesis and Mechanistic Insights

The primary and most historically significant route to this compound is the thermal [2+2] cycloaddition of allene and acrylonitrile. This reaction is a cornerstone of cyclobutane synthesis and provides a direct method for constructing the four-membered ring.

The [2+2] Cycloaddition of Allene and Acrylonitrile

The reaction proceeds by heating a mixture of allene and acrylonitrile, typically in an autoclave to manage the vapor pressure of the low-boiling allene. The use of a polymerization inhibitor is crucial to prevent the radical polymerization of acrylonitrile under the reaction conditions.

Reaction Scheme:

Caption: General scheme for the [2+2] cycloaddition of allene and acrylonitrile.

Mechanistic Considerations: A Stepwise Biradical Pathway

While concerted [2+2] cycloadditions are photochemically allowed by the Woodward-Hoffmann rules, thermal [2+2] cycloadditions often proceed through a stepwise mechanism. Computational studies on the cycloaddition of acrylonitrile to allene suggest that the reaction proceeds via a biradical intermediate.[2]

Proposed Mechanism:

-

Initiation: The reaction is initiated by the thermal activation of the reactants, leading to the formation of a diradical intermediate through the addition of one of the double bonds of allene to the double bond of acrylonitrile.

-

Ring Closure: The resulting 1,4-diradical then undergoes intramolecular radical recombination to form the cyclobutane ring.

Caption: Proposed stepwise biradical mechanism for the thermal [2+2] cycloaddition.

Experimental Protocol: A Foundational Approach

The following is a representative experimental protocol based on the principles outlined in the early literature. Note: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions.

Materials:

-

Allene

-

Acrylonitrile (freshly distilled)

-

Hydroquinone (polymerization inhibitor)

-

High-pressure autoclave

Procedure:

-

A high-pressure autoclave is charged with acrylonitrile and a catalytic amount of hydroquinone.

-

The autoclave is cooled, and a measured amount of liquefied allene is added.

-

The autoclave is sealed and heated to the desired temperature (e.g., 150-250 °C) for several hours.

-

After cooling, the excess allene is carefully vented, and the reaction mixture is collected.

-

The product is isolated and purified by fractional distillation under reduced pressure.

Self-Validation:

-

The progress of the reaction can be monitored by GC-MS analysis of aliquots.

-

The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared with literature data.

Chapter 3: Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and materials science.

| Property | Value | Source |

| Molecular Formula | C₆H₇N | PubChem[3] |

| Molecular Weight | 93.13 g/mol | PubChem[3] |

| CAS Number | 15760-35-7 | Sigma-Aldrich[4] |

| Density | 0.912 g/mL at 25 °C | Sigma-Aldrich[4] |

| Refractive Index | n20/D 1.461 | Sigma-Aldrich[4] |

| Boiling Point | 163-164 °C | Vendor Data |

| Flash Point | 58.3 °C | Sigma-Aldrich[4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methylene protons of the exocyclic double bond, the allylic protons on the cyclobutane ring, and the proton at the carbon bearing the nitrile group.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the sp² hybridized carbons of the methylene group, the sp³ hybridized carbons of the cyclobutane ring, and the carbon of the nitrile group.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include the C≡N stretch of the nitrile group (typically around 2240 cm⁻¹), the C=C stretch of the exocyclic double bond (around 1670 cm⁻¹), and C-H stretching and bending vibrations.

Chapter 4: Applications and Future Outlook

The unique structural features of this compound make it an attractive building block in several areas of chemical science.

Medicinal Chemistry and Drug Discovery

The cyclobutane ring is a valuable scaffold in drug design, and functionalized cyclobutanes like this compound are precursors to more complex molecules with potential therapeutic applications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization.

A significant application of related cyclobutane derivatives is in the synthesis of carbocyclic nucleosides .[5][6][7][8] These are nucleoside analogues where the furanose ring is replaced by a cyclobutane ring, leading to increased metabolic stability.[8] These compounds have shown potent antiviral activity, particularly against herpes viruses and HIV.[6] While direct applications of this compound in approved drugs are not widely documented, its potential as a precursor for novel carbocyclic nucleosides and other bioactive molecules remains an active area of research.

Caption: Synthetic utility of this compound in medicinal chemistry.

Polymer and Materials Science

The exocyclic double bond in this compound makes it a potential monomer for polymerization reactions. While the polymerization of this specific monomer is not extensively reported, the polymerization of other cyclobutene derivatives has been explored.[9] The resulting polymers could possess unique thermal and mechanical properties due to the presence of the cyclobutane ring in the polymer backbone or as a pendant group. The nitrile functionality could also be leveraged for post-polymerization modifications. The general applications mentioned in patent literature for methylenecyclobutanecarbonitriles include their use as starting or intermediate compounds for the production of special polymers and rocket fuels.[1]

Conclusion

This compound, born from the pioneering explorations into allene chemistry, stands as a testament to the enduring value of fundamental synthetic research. Its discovery through a thermal [2+2] cycloaddition opened a new chapter in the synthesis of functionalized cyclobutanes. While its direct application in commercial products remains niche, its significance as a versatile building block, particularly in the context of medicinal chemistry and the synthesis of carbocyclic nucleosides, is undeniable. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the chemistry of this compound and its derivatives is poised for a resurgence of interest, promising new avenues for the development of innovative therapeutics and advanced materials.

References

- Modified Cyclobutane Carbonucleosides: Synthesis and Evaluation of Their Antiviral Activity. Taylor & Francis Online.

- Halevi, E. A., & Wolfsberg, M. (1993). Cycloaddition of acrylonitrile to allene: computed reaction path (AM1) and intramolecular secondary isotope effect. Journal of the Chemical Society, Perkin Transactions 2, (7), 1493-1496.

- Synthesis of Cyclobutane Nucleosides and Related Analogues. Bibliothèque et Archives Canada.

- Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Request PDF.